molecular formula C16H15N5O5S B2769424 2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 1091393-31-5

2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide

Cat. No. B2769424
M. Wt: 389.39
InChI Key: IECQKHPQYQLHHN-UHFFFAOYSA-N
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Description

2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C16H15N5O5S and its molecular weight is 389.39. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Applications

Compounds with structures related to "2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide" have been extensively studied for their potential as antimicrobial and anticancer agents. For example, derivatives synthesized from visnaginone and khellinone have shown significant anti-inflammatory and analgesic activities, indicating their potential as COX-2 inhibitors with possible implications for cancer therapy due to COX-2's role in tumor progression (Abu‐Hashem et al., 2020). Additionally, certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives were synthesized and tested for their cytotoxic activity against cancer cell lines, revealing appreciable growth inhibition in several cancer types, highlighting their potential as anticancer agents (Al-Sanea et al., 2020).

Computational and Pharmacological Evaluation

The computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions revealed that these compounds possess significant biological activities. For instance, specific derivatives demonstrated binding and moderate inhibitory effects across various assays, suggesting their utility in drug discovery for conditions requiring antioxidant, analgesic, and anti-inflammatory properties (Faheem, 2018).

Antimicrobial Evolution and Defibrillation Threshold Studies

Research on dihydropyrimidine and dihydropyrimidinone derivatives has explored their broad biological activities, including antibacterial, antiviral, and anticancer properties. New compounds within this class were synthesized and evaluated for their in vitro antibacterial activity against various bacteria, demonstrating their potential as antimicrobial agents (Al-Juboori, 2020).

Radiosynthesis for Imaging Applications

Some derivatives have been investigated for their potential in imaging studies, such as the synthesis of radioligands for positron emission tomography (PET) imaging of the translocator protein (18 kDa), indicative of their utility in research and diagnostic applications in neurology and oncology (Dollé et al., 2008).

Chemotherapeutic Agent Development

Derivatives have also been designed and synthesized as promising chemotherapeutic agents, with in vitro antimicrobial activity against various bacteria and fungi, and antiproliferative activity against human tumor cell lines. This demonstrates the compounds' potential in developing new treatments for infections and cancer (Kaya et al., 2017).

properties

IUPAC Name

2-[[5-[(2,4-dioxopyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O5S/c1-25-11-5-3-2-4-10(11)17-13(23)9-27-16-20-19-14(26-16)8-21-7-6-12(22)18-15(21)24/h2-7H,8-9H2,1H3,(H,17,23)(H,18,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECQKHPQYQLHHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)CN3C=CC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide

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